molecular formula C9H11N3S B2793130 2-Hydrazino-4,5-dimethyl-1,3-benzothiazole CAS No. 41814-52-2

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B2793130
CAS No.: 41814-52-2
M. Wt: 193.27
InChI Key: MQWWXUWDOBGVOZ-UHFFFAOYSA-N
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Description

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole is an organic compound with the molecular formula C₉H₁₁N₃S. It is a derivative of benzothiazole, characterized by the presence of hydrazine and methyl groups at specific positions on the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4,5-dimethyl-1,3-benzothiazole typically involves the reaction of 2-chloro-4,5-dimethyl-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazino-4,5-dimethyl-1,3-benzothiazole is unique due to the presence of both hydrazine and methyl groups on the benzothiazole ring. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the methyl groups can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-5-3-4-7-8(6(5)2)11-9(12-10)13-7/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWWXUWDOBGVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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